molecular formula C17H18N2O2 B12798750 2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-90-4

2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12798750
CAS No.: 140412-90-4
M. Wt: 282.34 g/mol
InChI Key: CLJJLIVLJCOMDM-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Dibenzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of amino, methyl, and propyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Compounds with similar core structures but different functional groups.

    Tricyclic Compounds: Other tricyclic compounds with similar biological activities.

Uniqueness

2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific functional groups and the resulting biological activities. Its distinct structure may confer unique properties compared to other similar compounds.

Properties

CAS No.

140412-90-4

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

8-amino-2-methyl-5-propylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C17H18N2O2/c1-3-8-19-14-6-4-11(2)9-16(14)21-15-7-5-12(18)10-13(15)17(19)20/h4-7,9-10H,3,8,18H2,1-2H3

InChI Key

CLJJLIVLJCOMDM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)OC3=C(C1=O)C=C(C=C3)N

Origin of Product

United States

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